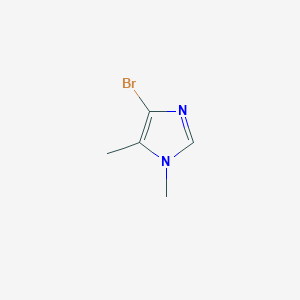
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid (DFTBA) is a fluorinated derivative of benzoic acid that is used for a variety of scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds, as well as in the study of enzymatic and biochemical processes. DFTBA is also used as a model compound in the study of the physical properties of organic molecules and the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
Stability and Degradation
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid's stability is influenced by pH, temperature, and UV radiation. Studies have shown that its stability increases with pH, highlighting the compound's resilience under alkaline conditions. Degradation studies, particularly in acidic environments similar to gastric juice, reveal the formation of stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) (Barchańska et al., 2019).
Antioxidant Properties
Research into benzoic acid derivatives, which share a structural resemblance with this compound, indicates potential antioxidant properties. These properties are attributed to the presence of hydroxyl groups and the ability to neutralize free radicals, suggesting possible applications in preventing or mitigating oxidative stress-related conditions (Yadav et al., 2014).
Environmental Persistence and Toxicity
Studies on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include fluorinated analogs similar to this compound, highlight their environmental persistence and potential toxicity. These compounds are resistant to degradation, accumulate in the environment, and pose risks to ecological and human health. The research underscores the importance of understanding the environmental fate and effects of such compounds to mitigate potential adverse impacts (Liu & Mejia Avendaño, 2013).
Potential Pharmacological Applications
A review on the synthesis, chemical properties, and biological activity of sultone derivatives, including compounds structurally related to this compound, suggests a high synthetic and pharmacological potential. These compounds have shown promise in various pharmacological activities, warranting further research into their potential therapeutic applications (Hryhoriv et al., 2021).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-(oxolan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O5/c13-12(14)19-9-2-1-7(11(15)16)5-10(9)18-8-3-4-17-6-8/h1-2,5,8,12H,3-4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUELDRDAAQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)


![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)



![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
methanone](/img/structure/B3034348.png)
![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

